4-叔丁基-3-硝基苯甲酸乙酯

描述

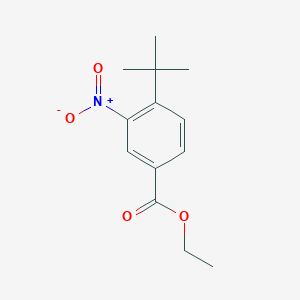

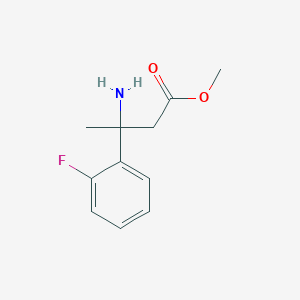

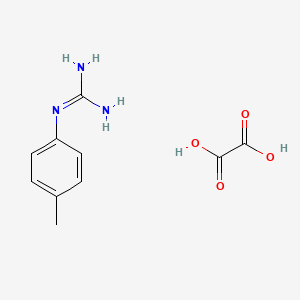

Ethyl 4-tert-butyl-3-nitrobenzoate is a chemical compound with the molecular formula C13H17NO4 . It has a molecular weight of 251.28 g/mol . The IUPAC name for this compound is ethyl 4-tert-butyl-3-nitrobenzoate .

Molecular Structure Analysis

The InChI code for Ethyl 4-tert-butyl-3-nitrobenzoate is 1S/C13H17NO4/c1-5-18-12(15)9-6-7-10(13(2,3)4)11(8-9)14(16)17/h6-8H,5H2,1-4H3 . This code provides a specific description of the molecule’s structure.科学研究应用

Physiologically Based Kinetic Modeling

- Summary of the Application: Ethyl 4-tert-butyl-3-nitrobenzoate has been used as a model substance in a study that aimed to assess the validity of a Physiologically Based Kinetic (PBK) model using necessary toxicokinetic (TK) parameters predicted by Quantitative Structure-Property Relationship (QSPR) .

- Methods of Application or Experimental Procedures: The PBK model of Ethyl 4-tert-butyl-3-nitrobenzoate was constructed, in which the values of the partition coefficients, Vmax, and Km of Ethyl 4-tert-butyl-3-nitrobenzoate were predicted using those of the related chemicals previously reported in the literature . Toxicokinetics of inhaled Ethyl 4-tert-butyl-3-nitrobenzoate were stochastically estimated using the Monte Carlo simulation .

- Results or Outcomes: The calculated Ethyl 4-tert-butyl-3-nitrobenzoate concentrations in venous blood were comparable to the measured values in humans, implying that the reproducibility of Ethyl 4-tert-butyl-3-nitrobenzoate toxicokinetics in humans was established in this PBK model . The Monte Carlo simulation was used to conduct uncertainty and sensitivity analyses of the dose metrics in terms of maximum blood concentration (Cmax) and area under the blood concentration-time curve (AUC) and the estimated Cmax and AUC were highly and moderately reliable, respectively .

Continuous-Flow Synthesis of Benzocaine

- Summary of the Application: Ethyl 4-tert-butyl-3-nitrobenzoate is used in the synthesis of Benzocaine, an ethyl ester of p-amino benzoic acid . Benzocaine is a local anesthetic generally used as a topical pain reliever and can also be found in many other anesthetic preparations .

- Methods of Application or Experimental Procedures: The synthesis of Benzocaine involves two steps: the esterification of p-nitro benzoic acid to its ethyl ester followed by nitro reduction . The ester produced in the first step (ethyl 4-nitrobenzoate) was pumped in ethanol, through a 10% Pd/C catalyst cartridge in a continuous flow system . The reaction was carried out at a flow rate of 1 mL.min −1, a residence time of 12 seconds, a pressure of 45 bar, and a temperature of 50 °C .

- Results or Outcomes: The continuous flow system applied in this synthesis generated extremely positive values compared to the present literature, which include results with high conversion (> 99%) and selectivity (> 99%) .

Synthesis of Ethyl p-Aminobenzoate

- Summary of the Application: Ethyl 4-tert-butyl-3-nitrobenzoate is used in the synthesis of Ethyl p-Aminobenzoate, also known as Benzocaine . This compound is a local anesthetic and is used as a topical pain reliever .

- Methods of Application or Experimental Procedures: The synthesis involves two steps: the esterification of p-nitrobenzoic acid to its ethyl ester followed by nitro reduction . The ester produced in the first step (ethyl 4-nitrobenzoate) was pumped in ethanol, through a 10% Pd/C catalyst cartridge in a continuous flow system . The reaction was carried out at a flow rate of 1 mL.min −1, a residence time of 12 seconds, a pressure of 45 bar, and a temperature of 50 °C .

- Results or Outcomes: The continuous flow system applied in this synthesis generated extremely positive values compared to the present literature, which include results with high conversion (> 99%) and selectivity (> 99%) .

属性

IUPAC Name |

ethyl 4-tert-butyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-5-18-12(15)9-6-7-10(13(2,3)4)11(8-9)14(16)17/h6-8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSAGWGSTPOYTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C(C)(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-tert-butyl-3-nitrobenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one](/img/structure/B1430297.png)

![3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B1430299.png)

![[2-Methyl-2-(propan-2-yl)cyclopropyl]methanol](/img/structure/B1430300.png)

![methyl 2-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1430301.png)

![1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-amine dihydrochloride](/img/structure/B1430307.png)